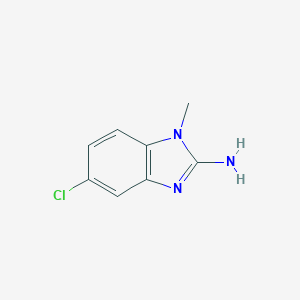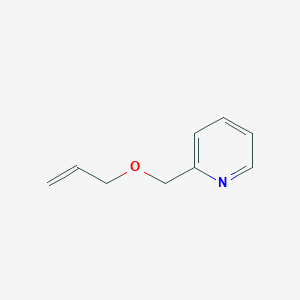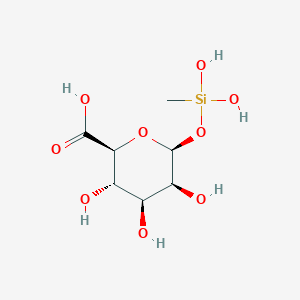
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid, commonly known as DHMSP, is a chemical compound with potential applications in various scientific fields. DHMSP is a derivative of mannuronic acid, a polysaccharide found in brown algae. DHMSP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in various research studies.
Mécanisme D'action
DHMSP has been shown to interact with different proteins and enzymes in the body, such as hyaluronidase, heparinase, and chondroitinase. DHMSP can inhibit the activity of these enzymes, which are involved in the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also interact with different receptors in the body, such as toll-like receptor 4 (TLR4), which is involved in the immune response and inflammation.
Effets Biochimiques Et Physiologiques
DHMSP has been shown to have different biochemical and physiological effects in various research studies. DHMSP can inhibit the activity of hyaluronidase, heparinase, and chondroitinase, which can prevent the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also activate the immune response and modulate inflammation by interacting with TLR4. DHMSP has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity. DHMSP can be easily synthesized using different methods and protecting groups, which can improve its stability and solubility. DHMSP can also be easily modified to improve its bioactivity and specificity. However, DHMSP has some limitations for lab experiments, such as its potential toxicity and side effects. DHMSP should be used with caution and under proper safety guidelines.
Orientations Futures
DHMSP has several potential future directions for research and development. DHMSP can be used as a building block for the synthesis of novel polysaccharides and glycosaminoglycans with improved properties and bioactivity. DHMSP can also be used as a drug candidate for the treatment of different diseases, such as cancer, inflammation, and neurodegenerative disorders. DHMSP can also be used as a biomaterial for tissue engineering and regenerative medicine applications. Further research is needed to explore the full potential of DHMSP and its applications in different scientific fields.
Conclusion:
In conclusion, DHMSP is a chemical compound with potential applications in various scientific fields. DHMSP can be synthesized using different methods and protecting groups, and its mechanism of action and biochemical and physiological effects have been studied in various research studies. DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity, but it also has some limitations, such as its potential toxicity and side effects. DHMSP has several potential future directions for research and development, and further studies are needed to explore its full potential and applications.
Méthodes De Synthèse
DHMSP can be synthesized using different methods. One of the most common methods is the reaction of mannuronic acid with trimethylsilyl-diazomethane, followed by hydrolysis of the resulting compound. Another method involves the reaction of mannuronic acid with trimethylsilyl chloride, followed by hydrolysis. DHMSP can also be synthesized using different protecting groups, such as tert-butyldimethylsilyl, to improve its stability and solubility.
Applications De Recherche Scientifique
DHMSP has potential applications in various scientific fields, including biotechnology, pharmaceuticals, and materials science. DHMSP can be used as a precursor for the synthesis of novel polysaccharides with improved properties, such as increased solubility, stability, and bioactivity. DHMSP can also be used as a building block for the synthesis of glycosaminoglycans, which are important components of the extracellular matrix and play a crucial role in cell signaling and tissue repair.
Propriétés
Numéro CAS |
102397-69-3 |
|---|---|
Nom du produit |
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid |
Formule moléculaire |
C7H14O9Si |
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6S)-6-[dihydroxy(methyl)silyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H14O9Si/c1-17(13,14)16-7-4(10)2(8)3(9)5(15-7)6(11)12/h2-5,7-10,13-14H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
Clé InChI |
WMGVTFWUDZXSKP-QBCMYANTSA-N |
SMILES isomérique |
C[Si](O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
SMILES canonique |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Autres numéros CAS |
102397-69-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



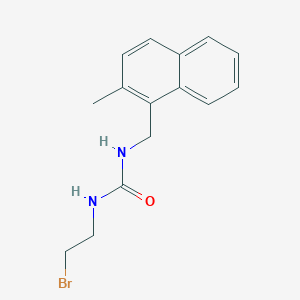
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
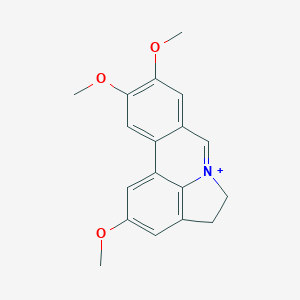
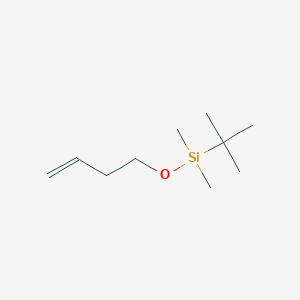
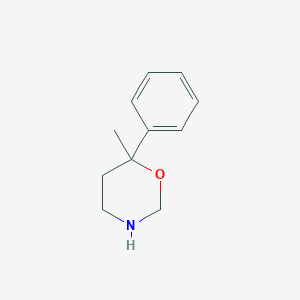
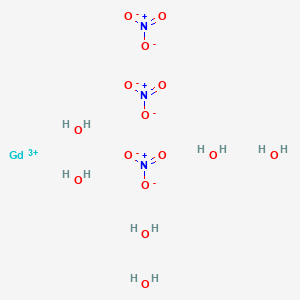
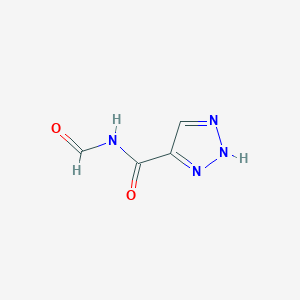
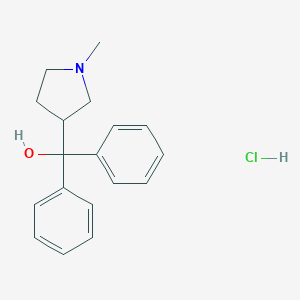
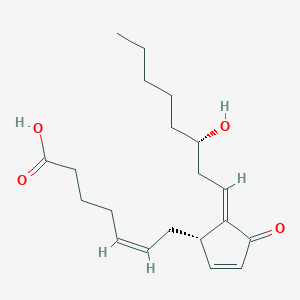
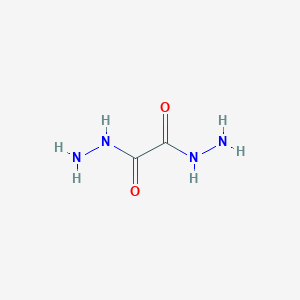
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
